

# Application Notes and Protocols for SRTCX1003 in a Mouse Model of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SRTCX1003 is a potent small molecule activator of Sirtuin 1 (SIRT1), a Class III histone deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation.[1] Chronic inflammation is a significant contributing factor to a wide range of age-associated diseases. One of the central regulators of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). The activity of NF-κB is modulated by post-translational modifications, including acetylation. SRTCX1003 has been shown to suppress inflammatory responses by activating SIRT1, which in turn deacetylates the p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity.[1] This mechanism effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 subunit p40 (IL-12p40).[1]

These application notes provide a detailed protocol for utilizing **SRTCX1003** in a lipopolysaccharide (LPS)-induced acute inflammation mouse model. This model is a well-established and reproducible method for studying systemic inflammatory responses.

# Mechanism of Action: SIRT1/NF-κB Signaling Pathway



SRTCX1003 activates SIRT1, an NAD+-dependent deacetylase. In the context of inflammation, activated SIRT1 directly targets the p65 subunit (RelA) of the NF-κB complex. SIRT1 deacetylates a specific lysine residue on p65, which inhibits the transcriptional activity of NF-κB. Consequently, the expression of NF-κB target genes, including those encoding proinflammatory cytokines like TNF-α and IL-12, is downregulated.



Click to download full resolution via product page

**SRTCX1003** Mechanism of Action

# **Experimental Protocols LPS-Induced Acute Inflammation Mouse Model**

This protocol describes the induction of acute systemic inflammation in mice using Lipopolysaccharide (LPS).

Materials:



- C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
- Sterile, pyrogen-free 0.9% saline
- SRTCX1003 (ProbeChem, PC-35524 or equivalent)
- Vehicle solution (see preparation below)
- Dexamethasone (positive control)
- Animal handling and injection equipment (syringes, needles)

#### Procedure:

- Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- **SRTCX1003** Preparation:
  - SRTCX1003 is soluble in DMSO.
  - For a 100 mg/kg dose in a 25 g mouse (2.5 mg), prepare a stock solution of SRTCX1003 in DMSO.
  - A commonly used vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
  - Prepare the final dosing solution by first dissolving SRTCX1003 in DMSO, then adding PEG300, followed by Tween 80, and finally saline. Vortex thoroughly between each addition.
- Experimental Groups:
  - Vehicle Control: Mice receive the vehicle solution.



- LPS + Vehicle: Mice receive the vehicle solution followed by LPS challenge.
- LPS + SRTCX1003: Mice receive SRTCX1003 at the desired dose (e.g., 100 mg/kg) followed by LPS challenge.
- LPS + Dexamethasone (Positive Control): Mice receive dexamethasone (e.g., 1 mg/kg)
  followed by LPS challenge.

#### Administration:

- Administer SRTCX1003, vehicle, or dexamethasone via oral gavage or intraperitoneal (i.p.) injection. The choice of administration route should be consistent across all experimental groups.
- After a set pre-treatment time (e.g., 1-2 hours), administer LPS (e.g., 1 mg/kg) via i.p. injection.

#### • Sample Collection:

- At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another approved method.
- Process the blood to obtain serum or plasma and store at -80°C until analysis.



Click to download full resolution via product page

Experimental Workflow for LPS Model

## Cytokine Analysis by ELISA

This protocol provides a general outline for measuring TNF- $\alpha$  and IL-12p40 levels in mouse serum or plasma using a sandwich ELISA kit. Follow the specific instructions provided with your chosen commercial ELISA kit.



#### Materials:

- Commercial ELISA kit for mouse TNF-α (e.g., Abcam ab208348) and IL-12p40 (e.g., R&D Systems M1240, RayBiotech ELM-IL12p40-1)[2][3]
- Mouse serum or plasma samples
- Microplate reader
- Pipettes and other standard laboratory equipment

#### Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
- Assay Procedure:
  - Add standards and samples to the appropriate wells of the antibody-coated microplate.
  - Incubate as specified in the kit protocol.
  - Wash the wells to remove unbound substances.
  - Add the detection antibody.
  - Incubate as specified.
  - Wash the wells.
  - Add the enzyme conjugate (e.g., Streptavidin-HRP).
  - Incubate as specified.
  - Wash the wells.
  - Add the substrate solution and incubate to allow color development.
  - Add the stop solution to terminate the reaction.



#### • Data Analysis:

- Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- $\circ$  Determine the concentration of TNF- $\alpha$  and IL-12p40 in the samples by interpolating their absorbance values from the standard curve.

## **Data Presentation**

The quantitative data from the cytokine analysis can be summarized in a table for easy comparison between experimental groups.

| Group | Treatment                           | n | TNF-α (pg/mL)           | IL-12p40<br>(pg/mL)     |
|-------|-------------------------------------|---|-------------------------|-------------------------|
| 1     | Vehicle Control                     | 8 | [Insert Value] ±<br>SEM | [Insert Value] ±<br>SEM |
| 2     | LPS + Vehicle                       | 8 | [Insert Value] ±<br>SEM | [Insert Value] ±        |
| 3     | LPS +<br>SRTCX1003<br>(100 mg/kg)   | 8 | [Insert Value] ±<br>SEM | [Insert Value] ±<br>SEM |
| 4     | LPS +<br>Dexamethasone<br>(1 mg/kg) | 8 | [Insert Value] ±<br>SEM | [Insert Value] ±<br>SEM |

## **Expected Outcomes**

Based on previous findings, treatment with **SRTCX1003** is expected to significantly reduce the LPS-induced increase in serum levels of TNF- $\alpha$  and IL-12p40. The anti-inflammatory effect of **SRTCX1003** at an effective dose is anticipated to be comparable to that of the positive control, dexamethasone.



## **Troubleshooting**

- High variability between animals: Ensure consistent animal handling, injection technique, and timing of procedures. Increase the number of animals per group if necessary.
- Low or no cytokine induction with LPS: Verify the potency of the LPS lot. Ensure proper storage and handling of LPS to prevent degradation.
- Inconsistent ELISA results: Follow the kit manufacturer's protocol precisely. Ensure proper washing steps and accurate pipetting.

## Conclusion

SRTCX1003 presents a promising therapeutic agent for inflammatory diseases by targeting the SIRT1/NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of SRTCX1003 in a robust and well-characterized mouse model of acute inflammation. These studies are crucial for the preclinical development and validation of novel anti-inflammatory therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SRTCX1003 | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Ex-Vivo Trans-Corneal and Trans-Scleral Diffusion Studies with Ocular Formulations of Glutathione as an Antioxidant Treatment for Ocular Diseases [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SRTCX1003 in a Mouse Model of Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392044#how-to-use-srtcx1003-in-a-mouse-model-of-inflammation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com